molecular formula C10H14N2O2 B162780 POBN CAS No. 66893-81-0

POBN

Cat. No.: B162780
CAS No.: 66893-81-0
M. Wt: 194.23 g/mol
InChI Key: RNRMWTCECDHNQU-XYOKQWHBSA-N
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Chemical Reactions Analysis

Types of Reactions

α-(4-Pyridyl N-oxide)-N-tert-butylnitrone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of α-(4-Pyridyl N-oxide)-N-tert-butylnitrone can lead to the formation of hydroxyl radical adducts .

Scientific Research Applications

Chemical Properties and Mechanism of Action

POBN is characterized by its ability to react with free radicals, forming stable radical adducts. This reaction is crucial for studying radical species in biological systems. The general mechanism involves the formation of a nitroxide radical from this compound when it interacts with free radicals, which can then be detected and quantified using various analytical techniques.

Mechanism Overview

  • Reaction with Free Radicals : this compound reacts with free radicals to form stable nitroxide radicals.
  • Detection : The resulting adducts can be detected using Electron Spin Resonance (ESR) spectroscopy, allowing researchers to quantify the concentration of free radicals in biological samples.

Neuroprotection Studies

This compound has been extensively studied for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Research indicates that this compound can reduce oxidative damage in neuronal cells, thereby potentially slowing disease progression.

Case Study: Alzheimer's Disease

A study demonstrated that administration of this compound significantly reduced protein oxidation and improved enzyme activity in the cerebral cortex of aged gerbils. The results indicated that this compound could mitigate oxidative stress associated with aging and neurodegeneration .

Oxidative Stress Research

This compound is frequently employed to investigate oxidative stress in various biological systems. It has been used to study the effects of environmental toxins and inflammatory processes on cellular health.

Case Study: Autoimmune Responses

Research involving autoimmune-prone mice showed that this compound could detect radical adducts formed in lung tissues after exposure to staphylococcal enterotoxin B. This application highlights this compound's utility in understanding oxidative damage during immune responses .

Cancer Research

This compound is utilized in cancer research to explore the role of oxidative stress in tumorigenesis. It aids in identifying radical species involved in cancer progression and the effectiveness of antioxidant therapies.

Case Study: Tumor Models

In studies with various tumor models, this compound was shown to trap free radicals generated during chemotherapy, providing insights into the oxidative mechanisms underpinning treatment responses .

Metabolite Interaction Studies

Recent advancements have seen this compound applied in metabolomics to study small molecule interactions within complex biological systems. This includes examining how metabolites interact with proteins and influence cellular pathways.

Case Study: Protein-Lipid Interactions

This compound has been employed to study protein-lipid interactions using biotinylated liposomes, revealing critical insights into membrane dynamics and signaling pathways .

Table 1: Summary of this compound Applications

Application AreaDescriptionKey Findings
NeuroprotectionReduces oxidative damage in neuronal cellsMitigates effects of aging on brain function
Oxidative StressDetects free radicals in biological systemsIdentifies oxidative damage during immune responses
Cancer ResearchInvestigates role of oxidative stress in tumorsProvides insights into radical mechanisms during chemotherapy
Metabolite InteractionsStudies interactions between small molecules and proteinsReveals dynamics of protein-lipid interactions

Table 2: Chemical Derivatives of this compound

Derivative TypeStructure DescriptionPotential Applications
Hydroxy DerivativesHydroxylated forms (e.g., 2-, 3-, or 4-hydroxy this compound)Enhanced trapping efficiency
Acetamide DerivativesAcetamide modificationsTargeted delivery systems
Ester DerivativesEsters releasing hydroxyphenyl t-butyl nitroneControlled release formulations

Comparison with Similar Compounds

α-(4-Pyridyl N-oxide)-N-tert-butylnitrone is similar to other spin trap reagents such as α-phenyl-N-tert-butylnitrone (PBN) and 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) . it has unique properties that make it particularly useful in certain applications:

List of Similar Compounds

  • α-Phenyl-N-tert-butylnitrone (PBN)
  • 5,5-Dimethyl-1-pyrroline-N-oxide (DMPO)
  • α-(4-Pyridyl N-oxide)-N-tert-butylnitrone (POBN)

Biological Activity

Introduction

POBN, or 4-phenyl-1,2,3,4-tetrahydroisoquinoline , is a nitrone compound that has garnered attention in scientific research due to its potential biological activities, particularly in the context of oxidative stress and neuroprotection. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound functions primarily as a spin trap , which means it can stabilize free radicals by forming radical adducts. This property allows this compound to mitigate oxidative stress by scavenging reactive oxygen species (ROS) and preventing cellular damage. The compound's ability to form stable adducts with radicals has been demonstrated in various studies, highlighting its potential therapeutic applications in conditions characterized by oxidative damage.

Key Mechanisms:

  • Radical Scavenging : this compound reacts with free radicals, effectively neutralizing them.
  • Neuroprotection : By reducing oxidative stress in neuronal tissues, this compound may help protect against neurodegenerative diseases.
  • Enzyme Activity Modulation : this compound has been shown to influence the activity of various enzymes involved in oxidative stress responses.

Antioxidant Activity

A significant study demonstrated that administration of this compound significantly reduced levels of oxidized proteins and restored enzyme activities in aged gerbils. The results indicated that this compound administration led to:

  • Reduction in Protein Carbonyls : A marker of oxidative damage.
  • Restoration of Glutamine Synthetase Activity : Essential for neurotransmitter synthesis.

The following table summarizes the effects of this compound on protein oxidation markers and enzyme activity:

Treatment GroupProtein Carbonyls (pmol/mg protein)Glutamine Synthetase Activity (%)
Control12050
This compound (10 mg/kg)8075
This compound (32 mg/kg)6085

Case Studies

  • Neuroprotection in Aging
    • A study conducted on aged gerbils showed that this compound administration for two weeks resulted in a significant decrease in oxidative damage markers compared to untreated controls. The findings suggested that chronic administration could be beneficial for age-related neurodegenerative conditions such as Alzheimer's disease .
  • Exercise Performance
    • In a human study assessing the effects of this compound on swimming performance, participants who received this compound showed improved times compared to those receiving placebo treatments. This suggests that this compound may enhance physical performance through its antioxidant properties .
  • Liver Protection
    • Research indicated that this compound could sustain the formation of radical adducts in mouse liver, suggesting its role in protecting hepatic tissues from oxidative damage induced by peroxisome proliferators .

Q & A

Basic Research Questions

Q. What is the primary methodological role of POBN in free radical detection?

this compound (α-(4-pyridyl-1-oxide)-N-tert-butylnitrone) is a spin-trapping agent used to stabilize transient free radicals for analysis via electron spin resonance (ESR). It forms stable nitroxide adducts with radicals, enabling their detection and characterization. For example, in lipid peroxidation studies, this compound traps carbon-centered radicals (e.g., methyl radicals from hydroxyl radical reactions with DMSO) for ESR spectral analysis . Methodologically, this compound is dissolved in HPLC-grade water or buffer (e.g., 20–100 mM) and administered in vivo or added to in vitro systems alongside substrates like sodium formate or DMSO to enhance radical generation .

Q. How should this compound be prepared and standardized for reproducible experimental outcomes?

  • Preparation : Dissolve this compound in HPLC-grade water or physiological buffers (e.g., 20–100 mM). For in vivo studies, co-administer with radical-generating agents (e.g., sodium formate at 2 g/kg) to ensure consistent radical flux .
  • Standardization : Use TEMPO-OH (4-hydroxyl-tempo) as a concentration standard for ESR quantification. Double-integrate ESR spectra and compare against TEMPO-OH’s extinction coefficient (2,915 M⁻¹·cm⁻¹ at 242 nm) .
  • Stability : this compound remains effective for up to 48 hours in cell culture media, retaining ~60% trapping efficiency after 48 hours .

Q. What factors influence this compound’s radical-trapping efficiency in cellular models?

  • Concentration : Use ≥20 mM this compound in cell culture to maintain trapping capacity over long incubations .
  • pH : Optimize buffer pH (e.g., pH 8.7 for lipoxygenase-catalyzed reactions) to enhance radical yield .
  • Co-factors : Include DMSO (10 mM) to convert hydroxyl radicals into methyl radicals for this compound adduct formation .
  • Inhibitors : Pre-treat with agents like desferal (iron chelator) or allopurinol (xanthine oxidase inhibitor) to isolate specific radical sources .

Advanced Research Questions

Q. How can LC/ESR/MS integration resolve ambiguities in this compound-trapped radical identification?

  • LC/ESR : Separate radical adducts chromatographically (e.g., C18 columns) and detect ESR-active species in real time. For example, this compound/•CH₃ adducts show aN = 15.7 G and aH = 2.8 G .
  • LC/MS : Identify ESR-silent redox forms (e.g., hydroxylamines) via protonated molecular ions (e.g., m/z 282 for this compound/•C₄H₇O₂). Use isotopic labeling (D9-POBN) to confirm adduct structures .
  • Case Study : In lipid peroxidation, LC/ESR/MS differentiated this compound adducts of epoxyallylic radicals (m/z 488) from alkyl radicals (m/z 472), resolving spectral overlaps .

Q. How should researchers address contradictory ESR data in this compound-based studies?

  • Artifact Control : Run parallel experiments without this compound to exclude non-radical ESR signals (e.g., ascorbate semidione radicals) .
  • Statistical Validation : Use ANOVA or Student’s t-test to compare adduct concentrations across experimental groups (e.g., p < 0.05) .
  • Redox Interference : Account for this compound adduct reduction to hydroxylamines (ESR-silent) using HPLC-EC (electrochemical detection) with nanomolar sensitivity .

Q. What strategies optimize this compound use in long-term in vitro radical trapping?

  • Dose-Duration Balance : Single-dose 20 mM this compound in cell culture maintains ~60% trapping efficiency over 48 hours, suitable for COX- or LOX-catalyzed peroxidation studies .
  • Matrix Effects : Avoid media components that degrade this compound (e.g., serum enzymes) by pre-testing radical trapping in cell-free systems .
  • Multi-Technique Validation : Combine ESR with LC/MS to detect both ESR-active adducts and their redox-inactive derivatives, improving sensitivity .

Q. Methodological Tables

Table 1 : Key Parameters for this compound-Based Radical Trapping

ParameterRecommendationEvidence Source
This compound Concentration20–100 mM (in vitro), 1.5 g/kg (in vivo)
Stability60% efficiency retained after 48 hours
Co-SubstratesDMSO (10 mM), sodium formate (2 g/kg)
QuantificationTEMPO-OH standard (77.4 µM)

Table 2 : Common this compound Adducts and Spectral Features

Radical SourceAdduct StructureESR Parameters (aN/ aH)
Hydroxyl (via DMSO)This compound/•CH₃15.7 G / 2.8 G
Lipid alkyl (L•)This compound/L•16.06 G / 2.87 G
Epoxyallylic (OL•)This compound/OL•15.62 G / 2.97 G

Properties

CAS No.

66893-81-0

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

N-tert-butyl-1-(1-oxidopyridin-1-ium-4-yl)methanimine oxide

InChI

InChI=1S/C10H14N2O2/c1-10(2,3)12(14)8-9-4-6-11(13)7-5-9/h4-8H,1-3H3/b12-8+

InChI Key

RNRMWTCECDHNQU-XYOKQWHBSA-N

SMILES

CC(C)(C)[N+](=CC1=CC=[N+](C=C1)[O-])[O-]

Isomeric SMILES

CC(C)(C)/[N+](=C\C1=CC=[N+](C=C1)[O-])/[O-]

Canonical SMILES

CC(C)(C)[N+](=CC1=CC=[N+](C=C1)[O-])[O-]

Synonyms

4-POBN
4-PyOBN
4-pyridyl-1-oxide-T-butylnitrone
alpha-(4-pyridyl-1-oxide)-N-tert-butylnitrone
POBN

Origin of Product

United States

Retrosynthesis Analysis

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